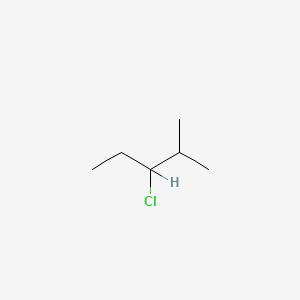3-Chloro-2-methylpentane
CAS No.: 38384-05-3
Cat. No.: VC4099851
Molecular Formula: C6H13Cl
Molecular Weight: 120.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 38384-05-3 |
|---|---|
| Molecular Formula | C6H13Cl |
| Molecular Weight | 120.62 g/mol |
| IUPAC Name | 3-chloro-2-methylpentane |
| Standard InChI | InChI=1S/C6H13Cl/c1-4-6(7)5(2)3/h5-6H,4H2,1-3H3 |
| Standard InChI Key | FCPXHGJZKRXGJY-UHFFFAOYSA-N |
| SMILES | CCC(C(C)C)Cl |
| Canonical SMILES | CCC(C(C)C)Cl |
Introduction
Structural and Physical Properties
Molecular Architecture
The IUPAC name for this compound is 3-chloro-2-methylpentane, with the systematic designation reflecting the positions of its functional groups. Its molecular formula is C₆H₁₃Cl, and its molecular weight is 120.62 g/mol . The structural configuration can be represented by the SMILES notation CCC(C(C)C)Cl, which encodes the branching pattern and chlorine placement .
Stereochemical Considerations
The compound exists in stereoisomeric forms due to the chiral center at the third carbon. The (3R)-enantiomer, for instance, has the InChIKey FCPXHGJZKRXGJY-ZCFIWIBFSA-N, distinguishing it from its (3S)-counterpart . Such stereochemical nuances are critical in reactions involving chiral catalysts or enzymes.
Physical Properties
Limited experimental data are available for this specific compound in the cited sources. However, analogous chloroalkanes suggest a boiling point range typical for secondary chlorides (approximately 115–130°C) and slight water solubility due to hydrophobic interactions .
Table 1: Comparative Physical Properties of Structural Isomers
| Property | 3-Chloro-2-methylpentane | 3-Chloro-3-methylpentane |
|---|---|---|
| Molecular Formula | C₆H₁₃Cl | C₆H₁₃Cl |
| Molecular Weight (g/mol) | 120.62 | 120.62 |
| Boiling Point (°C) | Not reported | 115–116 |
| Chlorine Position | Secondary | Tertiary |
Synthesis and Industrial Production
Industrial Considerations
Large-scale production would likely employ continuous-flow reactors to optimize yield and minimize byproducts. Temperature and pressure controls are critical to suppress undesired elimination reactions .
Chemical Reactivity
Nucleophilic Substitution (SN2)
The secondary chloride undergoes SN2 reactions, albeit with moderate steric hindrance from the adjacent methyl group. For example, reaction with sodium hydroxide yields 2-methyl-3-pentanol:
Elimination Reactions
Under strong bases like potassium tert-butoxide, dehydrohalogenation occurs, producing 2-methyl-2-pentene via an E2 mechanism:
Oxidation Pathways
Oxidation with agents like KMnO₄ under acidic conditions could yield ketones or carboxylic acids, though such transformations are less common for secondary chlorides.
Biological and Toxicological Profile
Metabolic Pathways
Chlorinated alkanes are often substrates for cytochrome P450 enzymes, leading to oxidative metabolites. However, specific studies on 3-chloro-2-methylpentane are absent in the cited literature.
Toxicity Considerations
Structural analogs, such as 3-chloro-3-methylpentane, have been associated with genotoxic effects in vitro, including chromosomal aberrations . While direct evidence for 3-chloro-2-methylpentane is lacking, prudent handling is advised due to potential carcinogenicity.
Comparative Analysis with Related Compounds
3-Chloro-3-methylpentane
This tertiary isomer exhibits distinct reactivity, such as faster SN1 substitution due to carbocation stability. Its boiling point (115–116°C) is lower than expected for 3-chloro-2-methylpentane, reflecting reduced molecular symmetry .
2-Chloro-2-methylpentane
As a tertiary chloride, it undergoes rapid ionization in polar solvents, contrasting with the slower SN2 mechanisms of the secondary analog.
Applications and Research Directions
Industrial Uses
Potential applications include:
-
Organic Synthesis: Intermediate in pharmaceuticals or agrochemicals.
-
Polymer Chemistry: Model compound for studying defects in PVC production.
Future Research Needs
Key gaps include:
-
Experimental determination of physical properties (e.g., boiling point, solubility).
-
Toxicological studies to assess occupational exposure risks.
-
Catalytic applications in asymmetric synthesis leveraging its chiral center.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume